BenchChemオンラインストアへようこそ!

N-Methylarachidonamide

Cannabinoid Receptor Pharmacology Endocannabinoid System Receptor Binding Assays

N-Methylarachidonamide (arachidonoyl-N-methyl amide) is a synthetic analogue of the endogenous cannabinoid anandamide (arachidonoylethanolamide, AEA), distinguished by replacement of the ethanolamide headgroup with an N-methyl amide moiety. This compound binds to human central cannabinoid (CB1) receptors with a Ki of 60 nM and inhibits rat glial gap junction cell-cell communication at 50 μM.

Molecular Formula C21H35NO
Molecular Weight 317.5 g/mol
CAS No. 156910-29-1
Cat. No. B171805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylarachidonamide
CAS156910-29-1
SynonymsArachidonoyl-N-methyl amide
Molecular FormulaC21H35NO
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC
InChIInChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16-
InChIKeyHTAWYBRCXMQDBL-ZKWNWVNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylarachidonamide (CAS 156910-29-1) Procurement Guide: CB1 Receptor Binding and Metabolic Stability


N-Methylarachidonamide (arachidonoyl-N-methyl amide) is a synthetic analogue of the endogenous cannabinoid anandamide (arachidonoylethanolamide, AEA), distinguished by replacement of the ethanolamide headgroup with an N-methyl amide moiety [1]. This compound binds to human central cannabinoid (CB1) receptors with a Ki of 60 nM and inhibits rat glial gap junction cell-cell communication at 50 μM . The N-methyl substitution confers metabolic stability against hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation [2].

Why N-Methylarachidonamide Cannot Be Substituted with Generic Anandamide Analogues


Generic substitution of anandamide analogues in endocannabinoid research is precluded by profound differences in metabolic stability and receptor binding profiles driven by headgroup chemistry. Anandamide itself is rapidly hydrolyzed by FAAH, limiting its experimental utility in assays requiring sustained CB1 receptor engagement [1]. Headgroup modifications produce divergent FAAH substrate susceptibility: compounds with unsubstituted amides (e.g., arachidonamide) are hydrolyzed at approximately twice the rate of anandamide, while mono-N-substituted analogues including N-methyl derivatives exhibit substantially reduced enzymatic turnover [2]. These differences in hydrolytic stability directly impact experimental reproducibility and pharmacological outcomes, making compound-specific selection critical for studies requiring prolonged endocannabinoid signaling or differentiation between CB1 and CB2 receptor-mediated effects [3].

N-Methylarachidonamide Quantitative Differentiation Evidence: CB1 Binding, FAAH Resistance, and Functional Activity


CB1 Receptor Binding Affinity of N-Methylarachidonamide Versus Anandamide

N-Methylarachidonamide binds to human CB1 receptor with a Ki of 60 nM, demonstrating comparable affinity to anandamide (Ki = 52 nM) . The N-methyl modification retains high CB1 affinity while altering the headgroup chemistry, which is known to influence FAAH substrate recognition [1].

Cannabinoid Receptor Pharmacology Endocannabinoid System Receptor Binding Assays

Functional Activity: Gap Junction Inhibition by N-Methylarachidonamide

N-Methylarachidonamide achieves 100% inhibition of rat glial gap junction cell-cell communication at a concentration of 50 μM . This functional endpoint provides a quantitative benchmark for assessing the compound's biological activity in glial cell systems, complementing receptor binding data with cellular-level pharmacological effect measurement.

Gap Junction Communication Glial Cell Biology Cannabinoid Pharmacology

Metabolic Stability Advantage: N-Methyl Modification Confers FAAH Resistance

The N-methyl substitution in N-methylarachidonamide creates steric hindrance at the FAAH active site, reducing susceptibility to enzymatic hydrolysis compared to anandamide . This is supported by enzyme specificity studies showing that arachidonamide (primary amide, unsubstituted) is hydrolyzed with a relative rate approximately twice that of anandamide, while mono-N-substituted analogues including N-methyl derivatives exhibit substantially reduced turnover due to restricted accommodation in the FAAH catalytic pocket [1].

Enzymatic Stability FAAH Metabolic Engineering

Optimal Research Applications for N-Methylarachidonamide in Cannabinoid Pharmacology


CB1 Receptor Binding Studies Requiring Comparable Anandamide Affinity

N-Methylarachidonamide is suitable for competitive CB1 receptor binding assays where anandamide serves as the reference endogenous ligand. With Ki values of 60 nM and 52 nM respectively, the compounds exhibit comparable CB1 affinity . Researchers can utilize N-methylarachidonamide as a structurally related probe to assess the impact of headgroup modification on receptor binding while maintaining similar affinity characteristics to the endogenous ligand.

Glial Cell Gap Junction Communication Assays with Defined Functional Benchmark

The compound provides a validated functional endpoint for glial cell studies, with documented 100% inhibition of gap junction communication at 50 μM in rat glial cells . This concentration-response benchmark enables researchers to establish positive controls, calibrate experimental dosing ranges, and verify batch-to-batch functional consistency in cellular assays focused on intercellular communication pathways.

Endocannabinoid System Studies Requiring Reduced FAAH Interference

For experiments where anandamide's rapid FAAH-mediated degradation confounds interpretation — such as prolonged receptor activation assays, signaling pathway analysis, or in vivo pharmacological studies — N-methylarachidonamide offers inferred enhanced metabolic stability based on structural class characteristics . The N-methyl substitution creates steric hindrance that reduces FAAH substrate recognition, making this compound particularly valuable for studies requiring sustained endocannabinoid tone without the need for concurrent FAAH inhibitor co-administration [1].

Structure-Activity Relationship Studies of Anandamide Headgroup Modifications

As part of the broader class of anandamide headgroup analogues, N-methylarachidonamide serves as a key reference compound for understanding how modifications to the ethanolamide moiety affect CB1/CB2 selectivity, FAAH substrate recognition, and downstream signaling . Comparative analysis with other headgroup variants (including primary amides, N-ethyl derivatives, and bis-substituted analogues) enables systematic mapping of structural determinants governing endocannabinoid pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylarachidonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.